tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Fragment-Based Drug Discovery Palladium-Catalyzed Cross-Coupling Protodeborylation Mitigation

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1286755-24-5, molecular formula C11H12BrN3O2, molecular weight 298.14 g/mol, standard purity 97%) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring at the [3,4-c] junction, bearing a tert-butyloxycarbonyl (Boc) protecting group at N-1 and a bromine atom at C-3. The pyrazolo[3,4-c]pyridine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) due to its structural resemblance to purine frameworks and its capacity for selective, multi-vector elaboration—N-1/N-2 via protection-group chemistry, C-3 via tandem borylation/Suzuki–Miyaura cross-coupling, C-5 via Buchwald–Hartwig amination, and C-7 via directed metalation/Negishi coupling—enabling efficient hit-to-lead optimization.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
Cat. No. B8100053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)Br
InChIInChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3
InChIKeyDUBVNAJLBUFRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: A Dual-Reactive Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Synthesis


tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1286755-24-5, molecular formula C11H12BrN3O2, molecular weight 298.14 g/mol, standard purity 97%) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring at the [3,4-c] junction, bearing a tert-butyloxycarbonyl (Boc) protecting group at N-1 and a bromine atom at C-3 . The pyrazolo[3,4-c]pyridine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) due to its structural resemblance to purine frameworks and its capacity for selective, multi-vector elaboration—N-1/N-2 via protection-group chemistry, C-3 via tandem borylation/Suzuki–Miyaura cross-coupling, C-5 via Buchwald–Hartwig amination, and C-7 via directed metalation/Negishi coupling—enabling efficient hit-to-lead optimization [1]. This specific derivative integrates a Boc-protected N-1 position for orthogonal synthetic control and a C-3 bromo handle for palladium-catalyzed cross-coupling, making it a uniquely positioned intermediate for generating diverse compound libraries targeting kinase enzymes and other therapeutically relevant proteins [1].

Why tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Cannot Be Interchanged with Analogous Halo-Pyrazolopyridines


Within the pyrazolo[3,4-c]pyridine family, simple substitution of the C-3 halogen or N-1 protecting group produces profound differences in synthetic utility and downstream feasibility. The C-3 bromo derivative occupies a critical reactivity window: C-3 chloro analogs (e.g., tert-butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate, CAS 2386223-05-6) exhibit significantly attenuated oxidative addition rates with Pd(0) catalysts, necessitating harsher conditions that may compromise the acid-labile Boc group, while C-3 iodo analogs—though more reactive—suffer from enhanced protodeborylation during borylation/Suzuki–Miyaura sequences, as documented for 9b-type substrates in Bedwell et al. (2023) where rapid protodeborylation was a barrier to product generation unless CuCl additives were employed [1]. The Boc protecting group at N-1 is equally non-substitutable: N-unprotected 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) lacks the orthogonal protection required for selective N-1 vs. N-2 functionalization, leading to isomeric mixtures that complicate purification and reduce overall synthetic efficiency [1]. Alternative protecting groups such as SEM (trimethylsilylethoxymethyl) introduce additional synthetic steps for installation and removal, increasing cost and time in library production [1]. Furthermore, regioisomeric scaffolds (e.g., pyrazolo[4,3-c]pyridine or pyrazolo[3,4-b]pyridine systems) exhibit entirely different metalation and cross-coupling regioselectivity profiles, fundamentally altering the vectorial elaboration strategy [2].

Quantitative Differentiation Evidence for tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Versus Closest Analogs


C-3 Bromo vs. C-3 Iodo: Suzuki–Miyaura Cross-Coupling Yield Stability Without Additive Requirement

In the Bedwell et al. (2023) platform, C-3 borylation/Suzuki–Miyaura cross-coupling of the N-2 SEM-protected substrate 9b (iodo congener) suffered from rapid protodeborylation, limiting product yields to 31–48% even with CuCl additive optimization. In contrast, the equivalent C-3 bromo substrate (N-1 Boc-protected variant) is expected to undergo Suzuki–Miyaura coupling under standard Pd(dppf)Cl₂/Cs₂CO₃ conditions without requiring CuCl, as the bromo substituent provides sufficient oxidative addition reactivity while minimizing protodeborylation relative to the iodo analog. The N-1 SEM-protected substrates 9a demonstrated more reliable Suzuki–Miyaura yields of 47–60% under standard conditions, establishing the expected performance baseline for the bromo congener [1]. The bromo derivative thus occupies the optimal reactivity window: sufficient for efficient Pd(0) oxidative addition yet sufficiently resistant to protodeborylation to avoid the additive complexity required for iodo substrates.

Fragment-Based Drug Discovery Palladium-Catalyzed Cross-Coupling Protodeborylation Mitigation

Boc N-1 Protection vs. SEM Protection: Orthogonal Deprotection Selectivity and Synthetic Step Economy

The Boc protecting group on the target compound enables acid-labile deprotection (TFA/DCM, rt, or HCl/dioxane) orthogonal to the C-3 bromo handle, which survives acidic conditions. In the Bedwell et al. (2023) study, SEM-protected substrates required an additional tandem N-methylation/SEM-deprotection step (using [Me₃O][BF₄], EtOAc, rt, 18 h) before the scaffold could be elaborated or tested [1]. The Boc group's direct acidolytic removal (quantitative deprotection in minutes to hours) contrasts with the two-step SEM deprotection sequence (methylation then fluoride-mediated or acidic cleavage), reducing the synthetic step count by one and shortening overall library production timelines. The N-1 Boc protection also confers enhanced shelf stability: Sigma-Aldrich specifies storage at 4 °C for this compound, whereas unprotected 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) may require more stringent storage conditions to prevent N-H oxidative degradation .

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Bromine at C-3 vs. Chlorine at C-3: Relative Oxidative Addition Reactivity for Pd(0) Cross-Coupling

The relative reactivity order for Pd(0)-catalyzed oxidative addition of aryl halides is well-established: I > Br >> Cl. tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 2386223-05-6, molecular weight 253.68 g/mol) presents a C-3 chloro substituent that requires specialized ligand systems (e.g., bulky electron-rich phosphines) or elevated temperatures (>120 °C) for efficient cross-coupling, increasing the risk of Boc group thermolysis or premature deprotection [1]. The bromo analog achieves sufficient reactivity under standard Pd(dppf)Cl₂ conditions at 100–120 °C microwave heating without specialized ligands, as evidenced by the 47–60% Suzuki–Miyaura yields reported for the structurally analogous N-1 SEM bromo substrate 9a [2]. This reactivity advantage is particularly significant for electron-deficient heterocycles like pyrazolo[3,4-c]pyridine, where the pyridine ring further deactivates the C-X bond toward oxidative addition [1].

Cross-Coupling Kinetics C-X Bond Activation Palladium Catalysis

Commercial Availability and QC Documentation: Supplier Benchmarking for tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 1286755-24-5) is available from multiple established suppliers with standardized purity and documentation packages. Bidepharm supplies the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . Sigma-Aldrich lists the compound at 97% purity with specified storage conditions (4 °C) and country of origin (CN) . Fujifilm Wako Pure Chemical Corporation also catalogs this compound for research use . In contrast, the closely related chloro analog (CAS 2386223-05-6) has narrower commercial availability and fewer documented QC specifications at the time of writing. The availability of comprehensive, multi-supplier QC documentation directly supports regulatory compliance in pharmaceutical R&D environments and reduces the procurement risk associated with single-source supply chains.

Research Chemical Procurement Quality Control Documentation Supply Chain Reliability

Optimal Application Scenarios for tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate in Drug Discovery and Chemical Biology


Parallel Library Synthesis via C-3 Suzuki–Miyaura Diversification in FBDD Hit-to-Lead Programs

The C-3 bromo handle of the target compound serves as an ideal diversification point for generating arrays of 3-aryl/heteroaryl pyrazolo[3,4-c]pyridine analogs via tandem Ir-catalyzed borylation/Suzuki–Miyaura cross-coupling. The 47–60% yield range demonstrated for related N-1 SEM bromo substrates under standard Pd(dppf)Cl₂/Cs₂CO₃/DMAc microwave conditions [1] establishes the feasibility of automated parallel synthesis using this scaffold. The Boc protecting group at N-1 remains intact throughout C-3 cross-coupling, enabling subsequent acidolytic deprotection to reveal the free N-H for further functionalization or direct biological evaluation. This scenario is particularly advantageous for CROs and pharmaceutical discovery groups requiring 50–500 compound libraries with rapid turnaround, as the bromo substituent avoids the CuCl additive and protodeborylation complications inherent to iodo analogs [1].

Sequential Multi-Vector Elaboration for Kinase Inhibitor Candidate Synthesis

The pyrazolo[3,4-c]pyridine core is a validated pharmacophore for kinase inhibition, with patent literature documenting its utility against Pim kinase (Pim-1, Pim-2, Pim-3), BTK, and other therapeutic kinase targets [2]. The target compound's orthogonal protection strategy (Boc at N-1, Br at C-3) enables a sequential elaboration sequence: (1) C-3 cross-coupling to introduce aryl/heteroaryl diversity; (2) C-5 or C-7 functionalization via Buchwald–Hartwig amination or directed metalation/Negishi coupling; (3) final Boc deprotection to reveal the bioactive N-H scaffold. This mimics the hit-to-lead pathway demonstrated by Bedwell et al. (2023), where three-vector functionalization sequences achieved comparable per-step yields to individual transformations, confirming no loss of synthetic efficiency with increasing molecular complexity [1].

Bacterial DNA Ligase Inhibitor Development Using 3-Substituted Azaindazole Scaffolds

The 3-bromo substituent serves as a strategic entry point for synthesizing azaindazole-based bacterial DNA ligase inhibitors. 3-Bromo-1H-pyrazolo[3,4-c]pyridine (the Boc-deprotected form, CAS 76006-13-8) has been explicitly identified as a reactant for the synthesis of azaindazoles as inhibitors of bacterial DNA ligase [3]. The Boc-protected variant provides operational advantages: the protecting group prevents N-H participation in unwanted side reactions during C-3 cross-coupling, and the tert-butyl ester enhances organic solubility for homogeneous reaction conditions. Post-coupling Boc deprotection then liberates the pharmacophoric N-H for target engagement. This application is directly relevant to antibacterial drug discovery programs addressing the global antimicrobial resistance (AMR) challenge.

GPR119 Agonist Scaffold Development for Diabetes Research

1H-Pyrazolo[3,4-c]pyridine derivatives have been established as a novel structural class of potent GPR119 agonists, with EC₅₀ values as low as 46 nM reported for optimized analogs [4][5]. The target compound, with its Boc-protected N-1 and C-3 bromo handle, provides an ideal entry point for synthesizing focused libraries of GPR119 agonists by introducing diverse aryl/heteroaryl groups at C-3 via Suzuki–Miyaura coupling while preserving the N-1 position for late-stage diversification. The documented hit-to-lead pathway for this target class underscores the translational relevance of this building block for metabolic disease drug discovery programs [5].

Quote Request

Request a Quote for tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.